molecular formula C2H3N5 B3057328 1,2,4,5-Tetrazin-3-amine CAS No. 79329-74-1

1,2,4,5-Tetrazin-3-amine

Cat. No.: B3057328
CAS No.: 79329-74-1
M. Wt: 97.08 g/mol
InChI Key: JEFCNHKLICBQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,5-Tetrazin-3-amine is a useful research compound. Its molecular formula is C2H3N5 and its molecular weight is 97.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,4,5-tetrazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N5/c3-2-6-4-1-5-7-2/h1H,(H2,3,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFCNHKLICBQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336691
Record name 1,2,4,5-Tetrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79329-74-1
Record name 1,2,4,5-Tetrazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of the 1,2,4,5 Tetrazine Heterocycle in Modern Chemistry

The 1,2,4,5-tetrazine (B1199680) ring, a six-membered aromatic system containing four nitrogen atoms, is the most stable among the tetrazine isomers. researchgate.net This stability, coupled with its unique electronic properties, makes it a versatile building block in various chemical applications. The high nitrogen content and the electron-deficient nature of the tetrazine ring are central to its reactivity and functionality. researchgate.netnih.gov

One of the most prominent applications of 1,2,4,5-tetrazines is in the realm of bioorthogonal chemistry. They are highly effective dienes in inverse electron-demand Diels-Alder (iEDDA) reactions, particularly with strained dienophiles like trans-cyclooctenes (TCO). nih.govnih.gov This "click chemistry" reaction is exceptionally fast and selective, allowing for the labeling and tracking of biomolecules in complex biological environments without interfering with native processes. nih.govacs.org

Beyond bioorthogonal applications, the nitrogen-rich structure of tetrazines lends itself to the development of high-energy-density materials (HEDMs). researchgate.netmdpi.com The thermal decomposition of tetrazine derivatives can lead to the rapid release of large volumes of nitrogen gas, a desirable characteristic for propellants and explosives. mdpi.com Furthermore, the unique photophysical properties of some tetrazine derivatives have led to their investigation in materials science for applications such as organic light-emitting diodes (OLEDs). researchgate.net

Historical Context and Evolution of Research on 1,2,4,5 Tetrazin 3 Amine and Analogues

The study of 1,2,4,5-tetrazines dates back to the late 19th century with the work of Adolf Pinner. mdpi.com However, it was the development of the iEDDA reaction that significantly propelled research into functionalized tetrazines. Early synthetic methods often focused on the creation of symmetrically substituted tetrazines. A significant breakthrough in the synthesis of amino-functionalized tetrazines involved the use of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine as a versatile precursor. This compound allows for the nucleophilic substitution of the pyrazolyl groups with various amines, providing a route to a wide range of 3-amino-1,2,4,5-tetrazine derivatives. researchgate.netresearchgate.net

The evolution of research has seen a shift from the synthesis of simple aminotetrazines to the development of more complex and asymmetrically substituted analogues. This has been driven by the need to fine-tune the electronic properties of the tetrazine ring to control its reactivity and stability for specific applications. For instance, in bioorthogonal chemistry, researchers have developed "click-to-release" systems where the cleavage of a linker is triggered by the iEDDA reaction, enabling the controlled release of therapeutic agents. nih.govub.edu

In the field of energetic materials, research has focused on introducing other energetic functionalities onto the 3-aminotetrazine scaffold to enhance performance while maintaining stability. rsc.org The development of synthetic methods to create unsymmetrically substituted tetrazines, where different functional groups can be introduced at the 3 and 6 positions, has been a key area of progress. rsc.org

Scope and Research Trajectories of 1,2,4,5 Tetrazin 3 Amine Systems

Fundamental Strategies for 1,2,4,5-Tetrazine (B1199680) Ring Construction

The formation of the aromatic 1,2,4,5-tetrazine ring is generally accomplished in a two-step process. The initial step involves the cyclization of acyclic starting materials to form a 1,2-dihydro-1,2,4,5-tetrazine intermediate. This non-aromatic precursor is then aromatized through an oxidation reaction to yield the final 1,2,4,5-tetrazine.

Cyclization Reactions Utilizing Acyclic Precursors

A variety of acyclic compounds can serve as precursors for the construction of the dihydrotetrazine ring. These methods offer versatility in introducing different substituents onto the tetrazine core.

The Pinner synthesis, a classic method developed in the late 19th century, is a cornerstone for preparing 3,6-disubstituted-1,2,4,5-tetrazines. mdpi.com The reaction begins with an iminoester, which reacts with hydrazine (B178648) to form an amidrazone. mdpi.com This amidrazone intermediate then undergoes cyclization with an excess of hydrazine to yield a 1,2-dihydro-1,2,4,5-tetrazine derivative. mdpi.com The final step is the oxidation of this dihydro intermediate to the aromatic tetrazine. mdpi.com While traditionally used for symmetrically substituted tetrazines, modifications of the Pinner synthesis allow for the preparation of asymmetrically substituted derivatives, which are crucial for applications like bioorthogonal chemistry.

A general representation of the Pinner synthesis is the reaction of a nitrile with an alcohol in the presence of an acid to form an imidate salt, which is then reacted with hydrazine. A modified approach involves the direct reaction of nitriles with hydrazine in the presence of a sulfur catalyst to form the dihydrotetrazine, which is subsequently oxidized. rsc.org

Table 1: Examples of Pinner Synthesis and Related Approaches

Starting Material(s)ReagentsProductYieldReference
4-(aminomethyl)benzonitrile, formamidine (B1211174) acetate1. Anhydrous hydrazine, 80°C, 30 min; 2. NaNO₂, H₂O, HCl(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine (B1456725) hydrochloride17% nih.govacs.org
Ethyl 6-aminohexanimidate dihydrochloride, formamidine acetate1. Anhydrous hydrazine, rt, 2 h; 2. NaNO₂, H₂O, HCl5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine (B12929951) hydrochloride6% nih.govacs.org

The condensation of imidoyl chlorides with hydrazine provides another route to 1,2,4,5-tetrazine derivatives. mdpi.com This method is particularly useful as it allows for the pre-functionalization of the starting materials, leading to specific substitution patterns on the final tetrazine ring. researchgate.net The process involves the reaction of an imidoyl chloride with hydrazine to form a dihydrotetrazine, which is then oxidized. For instance, symmetrically 3,6-substituted 1,2,4,5-tetrazines can be synthesized from 1,2-dichloromethylenehydrazines. researchgate.net

Aldehydes can also serve as precursors for the synthesis of 1,2,4,5-tetrazines, a method that is especially valuable for preparing derivatives with aliphatic substituents. mdpi.com The reaction proceeds through the cyclocondensation of an aldehyde with hydrazine to initially form a hexahydro-1,2,4,5-tetrazine. mdpi.com This intermediate is then oxidized, often using a catalyst such as palladium on activated carbon, to the dihydro-1,2,4,5-tetrazine. mdpi.com A final oxidation step with an agent like sodium nitrite (B80452) in an acidic medium yields the aromatic 1,2,4,5-tetrazine. mdpi.com

Thiocarbohydrazide (B147625) and its derivatives are versatile starting materials for the synthesis of substituted 1,2,4,5-tetrazines. One approach involves the reaction of thiocarbohydrazide with orthoesters to directly yield 3-thio-substituted 1,2,4,5-tetrazines without the need for a separate oxidation step. mdpi.com In another method, thiocarbohydrazide can be reacted with carbon disulfide and then with different substituted benzaldehydes to form 6-aryl-1,2,4,5-tetrahydrotetrazine-3-thiones. researchgate.net These tetrahydrotetrazine derivatives can then be oxidized to the corresponding aromatic 6-aryl-1,2,4,5-tetrazine-3-thiones using hydrogen peroxide. researchgate.net Furthermore, 3-bromo-1,2,4,5-tetrazines, which are valuable precursors for functionalized tetrazines, can be synthesized from thiocarbohydrazide in a multi-step process. rsc.org

Table 2: Synthesis from Thiocarbohydrazide Derivatives

Starting Material(s)ReagentsProductYieldReference
Thiocarbohydrazide, substituted benzaldehydes1. Condensation; 2. H₂O₂ (4%)6-Aryl-1,2,4,5-tetrazine-3-thioneGood researchgate.net
ThiocarbohydrazideMulti-step synthesis3-Bromo-1,2,4,5-tetrazine (B6174517)12% overall rsc.org
ThiocarbohydrazideMulti-step synthesis3-Bromo-6-methyl-1,2,4,5-tetrazine15% overall rsc.org

Oxidation of Dihydro-1,2,4,5-tetrazines

The aromatization of the dihydro-1,2,4,5-tetrazine ring is a critical final step in many synthetic routes. A variety of oxidizing agents can be employed for this transformation.

Historically, nitrogen oxides generated in situ from sodium nitrite in an acidic solution (e.g., hydrochloric or acetic acid) have been widely used. mdpi.comresearchgate.net However, this method can sometimes lead to side reactions, particularly with sensitive functional groups like amines. mdpi.comresearchgate.net

To circumvent these issues, a range of other oxidizing agents have been explored. These include inorganic reagents like iron(III) chloride and hydrogen peroxide. researchgate.net Organic oxidants have also proven effective. For example, m-chloroperoxybenzoic acid (m-CPBA) has been used to oxidize dihydro-1,2,4,5-tetrazines to the desired tetrazine products in moderate yields. mdpi.com Other successful organic oxidizing agents include benzoyl peroxide and benzoquinone, which have provided good yields of the final products. mdpi.com The choice of oxidant can be crucial for achieving high yields and avoiding unwanted side reactions, especially when the tetrazine ring is substituted with functional groups that are sensitive to oxidation.

Table 3: Oxidizing Agents for the Aromatization of Dihydro-1,2,4,5-tetrazines

Oxidizing AgentYieldReference
m-Chloroperoxybenzoic acid (m-CPBA)55% mdpi.com
Benzoyl peroxide65% mdpi.com
Benzoquinone71% mdpi.com
Sodium nitrite in acidWidely used, variable yields mdpi.comresearchgate.net
[Bis(acetoxy)iodo]benzene- researchgate.net
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)- researchgate.net

Dimerization Approaches (e.g., Ethyl Diazoacetate)

A significant method for constructing the 1,2,4,5-tetrazine core involves the dimerization of diazo compounds. nih.gov Specifically, the base-promoted dimerization of ethyl diazoacetate is a well-established route to symmetrically substituted tetrazines. thieme-connect.comorgsyn.org This multi-step synthesis begins with the dropwise addition of ethyl diazoacetate to a concentrated sodium hydroxide (B78521) solution, which promotes dimerization to form the disodium (B8443419) salt of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. orgsyn.orgorgsyn.org

The process continues with the neutralization of this salt using a strong acid, such as concentrated hydrochloric acid, to yield dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. orgsyn.org Subsequent esterification, for instance with methanol, produces the corresponding diester, dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. thieme-connect.com The final step is the oxidation of the dihydrotetrazine ring. nih.gov This oxidation, often carried out with reagents like nitrous gas, yields the aromatic dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, a bright-red crystalline solid. thieme-connect.com The carboxylate groups on this scaffold can then be further modified to introduce other functionalities, including amine groups. mdpi.com

Table 1: Key Steps in Tetrazine Synthesis via Ethyl Diazoacetate Dimerization

Step Reaction Key Reagents Product
1 Dimerization Ethyl diazoacetate, Sodium hydroxide Disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate orgsyn.orgorgsyn.org
2 Neutralization Concentrated hydrochloric acid Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid orgsyn.org
3 Esterification Methanol Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate thieme-connect.com
4 Oxidation Nitrous gas Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate nih.govthieme-connect.com

Precursors and Building Blocks for this compound Synthesis

The synthesis of the target compound, this compound, and its derivatives heavily relies on the preparation of versatile tetrazine precursors that can be readily functionalized.

Utilization of Guanidine (B92328) Derivatives

Guanidine derivatives serve as fundamental building blocks for creating valuable tetrazine precursors. mdpi.comresearchgate.net A highly significant method starts with the reaction between guanidine hydrochloride and hydrazine monohydrate, which produces 1,2,3-triaminoguanidine (B12136214) hydrochloride in high yield. mdpi.comasianpubs.org This intermediate is then reacted with 2,4-pentanedione, leading to the formation of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine. asianpubs.org Subsequent oxidation, for example with sodium nitrite in acetic acid, yields the aromatic 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine. mdpi.com This symmetrically substituted tetrazine is a crucial precursor in the synthesis of nitrogen-rich energetic compounds due to the high reactivity of its C3 and C6 positions. rsc.org

Furthermore, this pyrazolyl-substituted precursor can be converted into other important intermediates. For instance, reaction with hydrazine produces 3,6-dihydrazino-1,2,4,5-tetrazine (DHT), while treatment with trichloroisocyanuric acid or chlorine gas can yield 3,6-dichloro-1,2,4,5-tetrazine (B31795). mdpi.comasianpubs.org These precursors are primed for subsequent nucleophilic substitution reactions to introduce amine functionalities. mdpi.comresearchgate.net

Exploitation of Pyrazolyl-Substituted Tetrazines as Intermediates

Pyrazolyl-substituted tetrazines, particularly 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, are widely exploited as highly effective intermediates. rsc.org The 3,5-dimethyl-1H-pyrazol-1-yl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. researchgate.net This allows for the introduction of various nucleophiles, including amines, to the tetrazine core. researchgate.net The synthesis of both symmetrically and unsymmetrically substituted 1,2,4,5-tetrazines can be achieved from this common intermediate. rsc.orgresearchgate.net The utility of this precursor has been demonstrated in the synthesis of a wide array of nitrogen-rich compounds and fused energetic materials. rsc.org

Targeted Functionalization and Derivatization Strategies

The final step in synthesizing this compound and its derivatives involves the direct introduction of the amine group onto the pre-formed tetrazine ring.

Nucleophilic Substitution Reactions to Introduce Amine Moieties

The introduction of amine functionalities onto the 1,2,4,5-tetrazine scaffold is typically accomplished through nucleophilic aromatic substitution (SNAr). nih.gov The tetrazine ring is an electron-deficient system, making it highly reactive towards nucleophiles. Groups such as chloro or dimethylpyrazolyl moieties at the 3- and 6-positions of the tetrazine are effective leaving groups that can be displaced by amine nucleophiles. researchgate.net For example, reacting a chlorinated tetrazine intermediate with aqueous ammonia (B1221849) introduces the desired 3-amino substituent. This method is broadly applicable for creating a variety of amino-tetrazine derivatives by using different amine sources. researchgate.netresearchgate.net

Table 2: Examples of Amino-Tetrazine Synthesis via Nucleophilic Substitution

Starting Material Nucleophile/Reagents Product Yield Reference
4-cyanobenzaldehyde, hydrazine hydrate N/A (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride 17% acs.org
6-aminohexanenitrile, hydrazine hydrate N/A 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride 6% acs.org
3-Chloro-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine Aqueous ammonia This compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- N/A
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine N-nucleophiles Various N-substituted 1,2,4,5-tetrazin-3-amines N/A researchgate.net
Regioselective Functionalization of 1,2,4,5-Tetrazine Scaffolds

A key advantage of using symmetrically disubstituted precursors like 3,6-dichloro-1,2,4,5-tetrazine or 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine is the ability to perform stepwise, regioselective functionalization to create unsymmetrical derivatives. rsc.org While the exploration of stepwise selective unsymmetric functionalization has been limited, it is a powerful strategy. rsc.org

The synthesis of an unsymmetrically substituted tetrazine, such as this compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-, exemplifies this approach. The synthesis can start from 3,6-dichloro-1,2,4,5-tetrazine (DCT). In the first step, by carefully controlling the stoichiometry, one chloro group is substituted by reacting DCT with one equivalent of 3,5-dimethylpyrazole (B48361), yielding the intermediate 3-chloro-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine. In the second step, the remaining chloro group is displaced by a different nucleophile, aqueous ammonia, to install the amine group at the 3-position. This stepwise approach allows for the precise and regioselective construction of asymmetrically functionalized 1,2,4,5-tetrazines, which is crucial for fine-tuning the properties of the final molecule. rsc.org

Synthesis of Unsymmetrically Substituted this compound Derivatives

The creation of unsymmetrically substituted this compound derivatives is crucial for fine-tuning the molecule's properties for specific applications. A common strategy involves the use of precursor tetrazines, such as 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, which serves as a versatile intermediate. Nucleophilic substitution reactions on this precursor allow for the sequential and controlled introduction of different substituents.

One established method is the nucleophilic displacement of the 3,5-dimethylpyrazole group. nih.govbeilstein-journals.org For instance, reacting 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine with ammonia at temperatures below approximately 35°C can selectively replace one pyrazole (B372694) group to yield 3-amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine. google.com This monosubstituted amine can then undergo further reactions to introduce a different functional group at the 6-position.

Another approach is the use of halogenated tetrazine intermediates, such as 3-bromo-1,2,4,5-tetrazine or 3-chloro-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine. ub.edursc.org These halogenated compounds are susceptible to various cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl or alkyl groups. acs.orguzh.ch For example, N-alkyl substituted chlorotetrazines have been successfully coupled with different boronic acids under Suzuki conditions at room temperature, providing a mild and efficient route to diverse unsymmetrical 1,2,4,5-tetrazines. acs.org This method is particularly valuable as it expands the scope of accessible tetrazine derivatives.

The synthesis of unsymmetrical tetrazines can also be achieved by reacting a mixture of two different nitriles with hydrazine, followed by oxidation. nih.gov However, this method often results in a mixture of symmetrically and unsymmetrically substituted products, requiring careful purification.

Table 1: Examples of Unsymmetrically Substituted this compound Derivatives and their Synthetic Routes

Derivative Name Precursor Reagents and Conditions Yield (%) Reference
3-Amino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine NH₃, < 35°C - google.com

Introduction of Energetic Functional Groups (e.g., Nitroamine, Azido)

The incorporation of energetic functionalities like nitroamine (-NHNO₂) and azido (B1232118) (-N₃) groups onto the 1,2,4,5-tetrazine ring is a key strategy for developing high-performance energetic materials. mdpi.comresearchgate.net However, this process can be challenging due to the potential instability of the resulting compounds. mdpi.com

Nitroamine Group: The introduction of a nitroamine group can be achieved through the nitration of amino-substituted tetrazines. The conditions for nitration, particularly the concentration of nitric acid, are critical and depend on the nature of other substituents on the tetrazine ring. researchgate.net For instance, the nitration of N,N'-dialkyl-1,2,4,5-tetrazine-3,6-diamines is influenced by the choice of alkyl substituents. researchgate.net

Azido Group: The azido group is another important energetic toxophore. One method to introduce this group is through the reaction of a hydrazino-substituted tetrazine with a diazotizing agent. For example, 3,6-diazido-1,2,4,5-tetrazine can be synthesized from 3,6-dihydrazino-1,2,4,5-tetrazine. scispace.com Another route involves the nucleophilic substitution of a suitable leaving group, such as a halogen, with an azide (B81097) salt (e.g., sodium azide). olemiss.edu The resulting azido-tetrazines often exhibit high densities and detonation performance. mdpi.com For example, a 6-azido substituted derivative was obtained in a 68% yield and demonstrated a density of 1.74 g/cm³. mdpi.com

Table 2: Examples of Energetic Functional Groups on 1,2,4,5-Tetrazine

Functional Group Synthetic Method Precursor Key Reagents Reference
Nitroamine Nitration Alkylamino-1,2,4,5-tetrazines Nitric acid researchgate.net
Azido Nucleophilic substitution Halogenated 1,2,4,5-tetrazine Sodium azide olemiss.edu
Azido Diazotization of hydrazine 3,6-Dihydrazino-1,2,4,5-tetrazine - scispace.com

Halogenation and Other Electrophilic Functionalizations

Halogenation of the 1,2,4,5-tetrazine ring provides versatile intermediates for further functionalization through cross-coupling and nucleophilic substitution reactions. sciengine.com

Halogenation: 3,6-Dichloro-1,2,4,5-tetrazine can be prepared from 3,6-dihydrazino-1,2,4,5-tetrazine by treatment with trichloroisocyanuric acid in acetonitrile. mdpi.com The direct halogenation of the tetrazine ring can also be achieved using elemental halogens in a suitable solvent like acetic acid. google.com For example, 3-bromo-1,2,4,5-tetrazine, a valuable building block, can be synthesized in a multi-step process from commercially available starting materials. researchgate.net

These halogenated tetrazines are key precursors for introducing a wide range of substituents. For instance, 3-amino-6-chloro-1,2,4,5-tetrazine can be coupled with boronic acids under Suzuki-Miyaura conditions to form C-C bonds.

Other Electrophilic Functionalizations: While the electron-deficient nature of the 1,2,4,5-tetrazine ring makes electrophilic substitution challenging, certain functionalizations are possible. The synthesis of various derivatives often relies on building the ring from acyclic precursors already containing the desired functionalities. mdpi.com

Synthesis of Fused Polycyclic 1,2,4,5-Tetrazine Systems

Fusing the 1,2,4,5-tetrazine ring with other heterocyclic systems, such as 1,2,4-triazole (B32235) or tetrazole, is a powerful strategy to create novel, high-nitrogen content energetic materials with enhanced thermal stability and detonation properties. mdpi.comsciengine.com

One approach involves the thermal cyclization of appropriately substituted tetrazines. For example, the thermal cyclization of tetrazol-5-ylamino-1,2,4,5-tetrazine leads to the formation of a fused tricyclic system based on 1,2,4-triazole and 1,2,4,5-tetrazine. researchgate.netresearchgate.net

Another common method is the intramolecular oxidative cyclization of 1,2,4,5-tetrazines bearing amidine fragments. This has been used to synthesize novel mdpi.comsciengine.comCurrent time information in Bangalore, IN.triazolo[1,5-b] mdpi.comnih.govsciengine.comCurrent time information in Bangalore, IN.tetrazines. nih.govbeilstein-journals.org The oxidation is typically carried out using reagents like (diacetoxyiodo)benzene (B116549) in a suitable solvent. nih.gov

Furthermore, the reaction of 3,6-dihydrazinyl-1,2,4,5-tetrazine with aldehydes provides a two-step, transition-metal-free route to a variety of 1,8-disubstituted bis mdpi.comsciengine.comCurrent time information in Bangalore, IN.triazolo[4,3-b:3',4'-f] mdpi.comnih.govsciengine.comCurrent time information in Bangalore, IN.tetrazines. rsc.org These fused systems can be further modified at their C(3) position through reactions with nucleophiles like alcohols and amines. nih.govbeilstein-journals.org

Table 3: Examples of Fused Polycyclic 1,2,4,5-Tetrazine Systems

Fused System Synthetic Approach Key Precursors/Reagents Reference
mdpi.comsciengine.comCurrent time information in Bangalore, IN.Triazolo[1,5-b] mdpi.comnih.govsciengine.comCurrent time information in Bangalore, IN.tetrazines Oxidative cyclization 3,6-Disubstituted 1,2,4,5-tetrazines with amidine fragments, (diacetoxyiodo)benzene nih.govbeilstein-journals.org
mdpi.comsciengine.comCurrent time information in Bangalore, IN.Triazolo[4,3-b] mdpi.comnih.govsciengine.comCurrent time information in Bangalore, IN.tetrazine Reaction with hydrozonoyl halides 4-Amino-5-methyl-1,2,4-triazole-3-thiol, chitosan (B1678972) catalyst, microwave irradiation iau.ir
Tetrazolo[1,5-b] mdpi.comnih.govsciengine.comCurrent time information in Bangalore, IN.tetrazines Preparation from aminotetrazoles - sciengine.com
Bis mdpi.comsciengine.comCurrent time information in Bangalore, IN.triazolo[1,5-b:5',1'-f] mdpi.comnih.govsciengine.comCurrent time information in Bangalore, IN.tetrazine-2,7-diamine Thermal cyclization Tetrazol-5-ylamino-1,2,4,5-tetrazine researchgate.netresearchgate.net
Bis mdpi.comsciengine.comCurrent time information in Bangalore, IN.triazolo[4,3-b:3',4'-f] mdpi.comnih.govsciengine.comCurrent time information in Bangalore, IN.tetrazines Reaction with aldehydes 3,6-Dihydrazinyl-1,2,4,5-tetrazine rsc.org

Preparation of N-Oxide Derivatives

The introduction of N-oxide functionalities into the 1,2,4,5-tetrazine ring is a significant strategy for developing high-density, high-performance energetic materials. researchgate.net The N-oxide groups increase the oxygen balance and density of the compounds, often leading to improved detonation properties while maintaining acceptable sensitivity. scispace.com

The oxidation of the tetrazine ring can be achieved using various oxidizing agents. For example, 3,6-diazido-1,2,4,5-tetrazine can be oxidized to 3,6-diazido-1,2,4,5-tetrazine-1,4-dioxide using peroxytrifluoroacetic acid or, more effectively, hypofluorous acid. osti.govresearchgate.net

Similarly, fused polycyclic systems can be oxidized. For instance, 6-amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine can be oxidized to its mono-N-oxide and di-N-oxide derivatives. scispace.comosti.gov The resulting 6-amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine-7-N-oxide exhibits high density and excellent detonation properties. scispace.com The oxidation of polycyclic systems synthesized via nucleophilic aromatic substitution on 1,2,4,5-tetrazines also yields energetic polycyclic N-oxides. rsc.org

Optimization of Synthetic Conditions for Yield and Purity

Optimizing synthetic conditions is paramount for achieving high yields and purity of this compound and its derivatives. Key parameters that are often manipulated include reaction temperature, solvent, catalyst, and reaction time.

For instance, in the synthesis of mdpi.comsciengine.comCurrent time information in Bangalore, IN.triazolo[1,5-b] mdpi.comnih.govsciengine.comCurrent time information in Bangalore, IN.tetrazines via oxidative cyclization, the choice of the oxidizing agent and solvent is critical. While (diacetoxyiodo)benzene in trifluoroethanol gives the target products, the yields can vary significantly (10-86%) depending on the substituents, with some reactions producing a large number of byproducts. nih.gov

In the synthesis of various conjugatable tetrazines, the reaction time and temperature are adjusted based on the specific substrates. For example, the synthesis of (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride required a reaction time of 30 minutes at 80°C, while 5-(1,2,4,5-tetrazin-3-yl)pentan-1-amine hydrochloride was formed after 2 hours at room temperature. nih.govacs.org The purification of these compounds often involves techniques like High-Performance Liquid Chromatography (HPLC). nih.gov

The choice of catalyst can also significantly impact the reaction outcome. For example, the use of chitosan as a basic catalyst under microwave irradiation has been reported for the synthesis of triazolo[4,3-b] mdpi.comnih.govsciengine.comCurrent time information in Bangalore, IN.tetrazine. iau.ir Lewis acidic metal salts have also been employed to synthesize tetrazines directly from nitriles and hydrazine, avoiding the isolation of the dihydrotetrazine intermediate and often leading to high yields. iau.ir

Furthermore, in the synthesis of 3,6-diamino-1,2,4,5-tetrazine, the reaction medium plays a crucial role. While the reaction can be run in 1-propanol, using water as the solvent has been shown to produce higher yields. google.com

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The IEDDA reaction between a 1,2,4,5-tetrazine (the diene) and a dienophile (typically a strained alkene or alkyne) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high specificity. rsc.orgrsc.org This reaction cascade involves a [4+2] cycloaddition, followed by a rapid retro-Diels-Alder reaction that releases dinitrogen gas, ultimately forming a dihydropyridazine (B8628806) product which may further oxidize to a pyridazine. rsc.orgresearchgate.netresearchgate.net

The kinetics of the IEDDA reaction are governed by frontier molecular orbital (FMO) theory. rsc.orgresearchgate.net The reaction rate is determined by the energy gap between the highest occupied molecular orbital (HOMO) of the electron-rich dienophile and the lowest unoccupied molecular orbital (LUMO) of the electron-poor tetrazine diene. rsc.orgresearchgate.netresearchgate.net A smaller energy gap leads to a faster reaction. Consequently, electron-withdrawing groups on the tetrazine ring lower its LUMO energy and accelerate the reaction, while electron-donating groups, such as the amine in this compound, raise the LUMO energy and slow the reaction. semanticscholar.org

The reaction follows second-order kinetics, with the initial [4+2] cycloaddition being the rate-determining step. rsc.org The rate constants for tetrazine ligations are among the fastest known for bioorthogonal reactions, with some pairings reaching rates greater than 10⁶ M⁻¹s⁻¹. nih.govrsc.org This allows for efficient labeling at low, physiologically relevant concentrations. units.it For instance, the reaction of various tetrazines with strained dienophiles like trans-cyclooctene (B1233481) (TCO) can have rate constants up to 22,000 M⁻¹s⁻¹. nih.gov

A study by Mikula and coworkers demonstrated that the reactivity of 3-amino-1,2,4,5-tetrazines can be significantly enhanced by N-acylation. thieme.de This modification converts the electron-donating amino group into a more electron-withdrawing acylamino group, thereby lowering the tetrazine's LUMO energy. This "kinetic turn-on" strategy resulted in a rate increase of up to 740-fold, providing a powerful method for controlling the reactivity of aminotetrazine systems. thieme.de

Table 1: Comparative Second-Order Rate Constants (k₂) of IEDDA Reactions for Various Tetrazines

Tetrazine Dienophile Rate Constant (k₂) [M⁻¹s⁻¹] Solvent
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) Bicyclononyne (BCN) 118 MeOH
3,6-diphenyl-1,2,4,5-tetrazine Bicyclononyne (BCN) 3.2 MeOH
3-(4-fluorophenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine Bicyclononyne (BCN) 23 MeOH
3-amino-6-methyl-1,2,4,5-tetrazine derivative BCN-OH 1.33 Not Specified
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine trans-cyclooctene (TCO) ~2000 9:1 MeOH/Water

This table compiles data from multiple sources to illustrate the impact of substituents on reaction rates. researchgate.netnih.govub.edu

IEDDA reactions are subject to the Alder-Stein principle, which dictates that the stereochemistry of the reactants is preserved in the product. rsc.org However, the initial bicyclic adduct is often unstable and rapidly undergoes a retro-Diels-Alder reaction and subsequent isomerization, which can lead to a loss of stereochemical information. rsc.org

When an unsymmetrical tetrazine, such as this compound, reacts with an unsymmetrical dienophile, the formation of two different regioisomers is possible. rsc.orgrsc.org The regioselectivity of the cycloaddition is influenced by the electronic properties of the substituents on the tetrazine ring. rsc.org Generally, the reaction is not highly regioselective, often producing a mixture of isomers. rsc.org However, coordination of the tetrazine to a metal complex has been shown to boost not only the rate but also the regioselectivity of the IEDDA addition. rsc.org

Substituents on the 1,2,4,5-tetrazine ring have a profound impact on the IEDDA reaction rate. This effect is primarily electronic, as dictated by FMO theory. researchgate.net

Electron-withdrawing groups (EWGs): Substituents like pyridyl, pyrimidinyl, or carboxylate groups decrease the electron density of the tetrazine ring. rsc.orgresearchgate.net This lowers the energy of the LUMO, reducing the HOMO-LUMO gap with the dienophile and thus dramatically increasing the reaction rate. rsc.orgresearchgate.netsemanticscholar.org For example, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine reacts significantly faster than 3,6-diphenyl-1,2,4,5-tetrazine. nih.gov

Electron-donating groups (EDGs): Substituents like amino or alkoxy groups increase the electron density of the ring. semanticscholar.org This raises the LUMO energy, widening the HOMO-LUMO gap and decreasing the reaction rate. semanticscholar.org Consequently, this compound is less reactive in IEDDA cycloadditions than its unsubstituted or EWG-substituted counterparts. semanticscholar.orgub.edu However, these more stable tetrazines can be advantageous in biological systems where slower, more controlled reactions are desired or where degradation of highly reactive tetrazines is a concern. researchgate.net

Steric Effects: While electronic effects are dominant, steric hindrance from bulky substituents on either the tetrazine or the dienophile can also slow the reaction by increasing the activation energy required to achieve the transition state geometry. semanticscholar.org

The ability to tune reaction rates by changing substituents allows for the development of staged or multiplexed labeling experiments, where different tetrazines react selectively with different dienophiles based on their kinetics. nih.gov

A key advantage of tetrazine ligation is its orthogonality. It can be performed alongside other "click" chemistry reactions without interference, enabling complex, multi-target labeling strategies. rsc.orgsemanticscholar.org The IEDDA reaction is orthogonal to the widely used strain-promoted alkyne-azide cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govunits.it

This mutual orthogonality allows for the simultaneous and site-specific incorporation of two different bioorthogonal handles, such as a tetrazine and an azide, into a single protein. nih.gov These handles can then be labeled independently with their respective partners (e.g., a strained alkene for the tetrazine and a strained alkyne for the azide) within the complex environment of a living cell. nih.gov This dual-labeling approach provides a powerful tool for studying protein-protein interactions, monitoring protein function with FRET pairs, and constructing complex biomolecular architectures. nih.gov

Nucleophilic Reactivity of the 1,2,4,5-Tetrazine Ring

The electron-deficient nature of the 1,2,4,5-tetrazine core makes it susceptible to nucleophilic attack. This reactivity provides a route for the synthesis and functionalization of tetrazine derivatives.

Nucleophilic substitution on the 1,2,4,5-tetrazine ring can proceed through several mechanisms, primarily nucleophilic aromatic substitution (SNAr). In this pathway, a nucleophile attacks a carbon atom of the tetrazine ring, forming a σ-adduct (a Meisenheimer-like complex), followed by the elimination of a leaving group. groenkennisnet.nlresearchgate.net Dichloro- or bis(pyrazolyl)-substituted tetrazines are common starting materials for these substitutions, where the chlorine or pyrazole acts as a good leaving group, allowing for the introduction of amines, thiols, or other nucleophiles. researchgate.netrsc.orgresearchgate.net

A more complex mechanism, known as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), has also been identified in reactions of 1,2,4,5-tetrazines with nucleophiles like ammonia and hydrazine. groenkennisnet.nlwur.nl This pathway involves the initial addition of the nucleophile to form an adduct, followed by the opening of the tetrazine ring to form an open-chain intermediate, and a subsequent ring-closure to yield the substituted product. groenkennisnet.nlwur.nl Evidence for this mechanism comes from isotopic labeling studies which show the incorporation of atoms from the nucleophile into the heterocyclic ring of the final product. wur.nl The formation of dihydrotetrazine intermediates in these reactions can be observed spectroscopically. groenkennisnet.nl

Other Significant Reaction Pathways

Beyond nucleophilic substitutions, this compound and its derivatives undergo other important transformations, including acid-mediated processes and thermal decomposition.

Acid-Mediated Cyclization and Rearrangement Processes

Under acidic conditions, 1,2-dihydro-1,2,4,5-tetrazine derivatives can undergo isomerization to form 4-amino-1,2,4-triazoles. iau.ir The outcome of the reaction is dependent on the pH; strong acidic conditions favor the formation of the 4-amino-1,2,4-triazole (B31798) product, while near-neutral or mild conditions can lead to the generation of the aromatic 1,2,4,5-tetrazine ring. iau.ir In highly acidic environments (pH<2), the formation of 1,3,4-oxadiazoles may be favored. iau.ir

Acid catalysis also plays a role in modifying the reactivity of the tetrazine ring. For instance, the presence of a Lewis acid can facilitate the cycloaddition reactions of 1,2,4,5-tetrazines with enamines. nih.gov However, strong Brønsted acids like trifluoroacetic acid (TFA) can lead to the protonation of the enamine, thereby inhibiting the cycloaddition reaction. nih.gov

Thermal Decomposition and Fragmentation Mechanisms

The thermal stability and decomposition pathways of 1,2,4,5-tetrazine derivatives are of significant interest, particularly for their application as energetic materials. The thermal decomposition of tetrazine derivatives typically involves the opening of the tetrazine ring, which leads to the release of nitrogen gas (N₂) and the formation of nitriles. mdpi.com This exothermic process is fundamental to their energetic properties. mdpi.com

The decomposition temperatures of tetrazine-based compounds are influenced by their molecular structure. For example, a fused mdpi.comnih.govtriazolo[4,3-b] rsc.orgmdpi.comnih.govtetrazine-3,6-diamine (TTDA) has a decomposition temperature of 349.5 °C. mdpi.com The decomposition of such high-energy compounds can lead to the formation of various products, including nanostructured carbon nitride (α-C₃N₄), cyanogen (B1215507) (C₂N₂), and hydrogen cyanide (HCN) in the gaseous phase. mdpi.com

The following table provides the onset decomposition temperatures for several energetic compounds derived from or related to 1,2,4,5-tetrazine systems, as determined by differential scanning calorimetry (DSC).

CompoundOnset Decomposition Temperature (°C) at 5 °C/minReference
Energetic Salt 5159 rsc.org
Compound 7139 rsc.org
Compound 9241 rsc.org
Compound 10252 rsc.org
Compound 11175 rsc.org
Compound 13123 rsc.org
N-(1,2,4,5-tetrazin-3-yl)-1,2,4,5-teterazin-3-amine (78)210 mdpi.com

Structural Characterization and Spectroscopic Analysis of 1,2,4,5 Tetrazin 3 Amine and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on 1,2,4,5-tetrazin-3-amine derivatives have provided detailed information on their molecular geometry, the planarity of the tetrazine core, and the nature of intermolecular forces that govern their crystal packing. frontiersin.orgnih.gov

The 1,2,4,5-tetrazine (B1199680) ring is an aromatic system characterized by its planar structure. mdpi.com X-ray diffraction studies confirm that in derivatives of this compound, the tetrazine core generally maintains a high degree of planarity. For instance, in the crystal structure of 4-({2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]hydrazin-1-ylidene}methyl)phenol (DPHM), a derivative, the molecule exhibits high coplanarity. nih.gov Similarly, studies on other derivatives, such as 3,6-di(azido)-1,2,4,5-tetrazine, also show a planar tetrazine ring. semanticscholar.org

The bond lengths within the tetrazine ring are consistent with its aromatic character, with C-N and N-N bond lengths falling between typical single and double bond values. mdpi.com For example, in the parent 1,2,4,5-tetrazine, the C-N and N-N bond lengths are approximately 1.334 Å and 1.321 Å, respectively. mdpi.com The introduction of substituents, such as the amino group, can lead to minor distortions in the ring geometry and influence the electronic distribution within the molecule.

Hydrogen bonding plays a crucial role in the crystal packing of this compound and its derivatives, particularly due to the presence of the amino group and the nitrogen atoms of the tetrazine ring. acs.org These interactions can form extensive networks, influencing properties like crystal density and stability. acs.orgnih.gov For example, in the crystal structure of 3,6-dihydrazino-s-tetrazine, strong N-H···N hydrogen bonding networks are observed between neighboring molecules, creating a three-dimensional herringbone-like pattern. acs.orgnih.gov The N···H distances in these networks are indicative of strong hydrogen bonds. acs.orgnih.gov Similarly, in bis(3-amino-1,2,4,5-tetrazines), extensive networks of N-H···N hydrogen bonds have been observed. rsc.org The introduction of other functional groups can lead to additional hydrogen bonding motifs, such as O-H···N and N-H···O interactions. nih.gov

The planar, electron-deficient nature of the 1,2,4,5-tetrazine ring makes it prone to π-stacking interactions. rsc.org These interactions, where the π-systems of adjacent aromatic rings overlap, contribute significantly to the stability of the crystal lattice. In many derivatives, the tetrazine rings arrange in a parallel or offset-parallel fashion, with interlayer spacing indicative of strong π-π interactions. rsc.org For instance, in the crystal structure of a derivative containing a TATOT ring, planar stacking of the tetrazine and TATOT rings is observed with an interlayer spacing of 3.1 Å, indicating strong π–π interactions. rsc.org The combination of hydrogen bonding and π-stacking interactions often results in layered or zigzag structures in the solid state. nih.govrsc.org

Intermolecular Interactions and Supramolecular Assembly

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide diagnostic signals that confirm the presence of the tetrazine core and its substituents. frontiersin.orgnih.govresearchgate.netharvard.edu

For this compound, the proton (¹H) and carbon (¹³C) NMR spectra provide key structural information. nih.gov In derivatives, the chemical shifts of the tetrazine ring protons and carbons are influenced by the electronic nature of the substituents. For instance, in a series of synthesized tetrazine derivatives, the ¹H NMR spectra in D₂O showed characteristic signals for the protons on the substituted rings and the aminomethylene protons. harvard.eduacs.orgnih.gov The ¹³C NMR spectra correspondingly displayed signals for the tetrazine ring carbons, typically in the downfield region, reflecting their electron-deficient nature. harvard.eduacs.orgnih.gov For example, in (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (B1456725) hydrochloride, the tetrazine carbon signals appear at δ 169.11 and 160.39 ppm in D₂O. acs.orgnih.gov

¹H and ¹³C NMR Data for Selected 1,2,4,5-Tetrazine Derivatives
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochlorideD₂O4.37 (s, 2H), 7.75 (d, J = 8.0 Hz, 2H), 8.54 (d, J = 8.0 Hz, 2H), 10.43 (s, 1H)169.11, 160.39, 140.49, 134.95, 132.62, 131.84, 45.60 acs.orgnih.gov
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochlorideD₂O3.11 (s, 3H), 4.36 (s, 2H), 7.74 (d, J = 8.5 Hz, 2H), 8.48 (d, J = 8.0 Hz, 2H)170.36, 166.71, 140.06, 134.89, 132.61, 131.44, 45.59, 23.00 acs.org
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine (B12929951) hydrochlorideD₂O1.53 (pentet, J = 15.5 Hz, 2H), 1.75 (pentet, J = 15.5 Hz, 2H), 1.99 (pentet, J = 15.5 Hz, 2H), 3.02 (t, J = 7.5 Hz, 2H), 3.39 (t, J = 7.5 Hz, 2H), 10.36 (s, 1H)175.63, 160.63, 42.25, 37.13, 29.71, 29.35, 27.99 acs.org
Ammonium (B1175870) 6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one[D₆]DMSO6.54 (s, 1H), 7.27 (s, 4H), 7.76 (s, 1H), 8.33 (s, 1H)112.44, 133.60, 146.32, 157.93, 171.19 frontiersin.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule and is a valuable tool for identifying functional groups. frontiersin.org The IR spectra of this compound and its derivatives exhibit characteristic absorption bands corresponding to the vibrations of the tetrazine ring and the amino group. frontiersin.orgrsc.org

The N-H stretching vibrations of the amino group typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The C=N and N=N stretching vibrations of the tetrazine ring give rise to absorptions in the fingerprint region, generally between 1300 and 1600 cm⁻¹. For instance, in the IR spectrum of ammonium 6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one, characteristic peaks are observed at 3118, 2979, 2840, 1544, 1477, 1420, 1396, 1300, 1257, 1194, 1059, 1031, 959, 853, 753, 695, 603, and 575 cm⁻¹. frontiersin.org Theoretical calculations of vibrational frequencies often complement experimental IR data, aiding in the assignment of specific vibrational modes. hep.com.cnresearchgate.net

Characteristic IR Absorption Frequencies for Selected 1,2,4,5-Tetrazine Derivatives (cm⁻¹)
CompoundN-H StretchC=N/N=N Stretch (Ring)Other Key BandsReference
Ammonium 6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one3118, 2979, 28401544, 1477, 1420, 13961300, 1257, 1194, 1059, 1031, 959, 853, 753, 695, 603, 575 frontiersin.org
Hydroxylammonium 6-(1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3(2H)-one3104, 2927, 27011515, 1477, 13961305, 1194, 1031, 949, 762, 695, 609, 575 frontiersin.org
4-(6-methyl-1,2,4,5-tetrazin-3-yl)-L-Tyrosine hydrochloride3364, 2924 (broad)1595, 1507, 14391729 (C=O), 1358, 1198, 1055, 1018, 937, 896, 820 rsc.org
4-(1,2,4,5-tetrazin-3-yl)-L-Tyrosine hydrochloride3357, 29351456, 13961671 (C=O), 1259, 1086, 1046 rsc.org

Computational and Theoretical Investigations of 1,2,4,5 Tetrazin 3 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard tool for investigating the molecular and electronic properties of tetrazine-based compounds. researchgate.net DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying the geometries, thermochemistry, and energetic properties of molecules like 1,2,4,5-tetrazin-3-amine. researchgate.netresearchgate.net Calculations are often performed using hybrid functionals, such as B3LYP, which have been shown to provide reliable results for energetic compounds. researchgate.netresearchgate.net

DFT calculations are instrumental in elucidating the electronic structure of this compound systems. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. researchgate.netwuxibiology.com

For nitrogen-rich heterocycles like tetrazines, the HOMO is typically associated with the lone pair electrons of the nitrogen atoms, while the very low-lying π* orbital of the tetrazine ring often constitutes the LUMO. researchgate.net This low-lying LUMO is responsible for the characteristic intense colors of tetrazine compounds and their high reactivity in inverse-electron-demand Diels-Alder reactions. mdpi.comresearchgate.net The energy gap (ΔE) between these orbitals provides insight into the molecule's stability; a larger gap generally implies greater stability. irjweb.com For substituted tetrazines, the nature and position of substituents, such as the amino group in this compound, can significantly influence the HOMO-LUMO energies and, consequently, the molecule's reactivity and stability. researchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Related Nitrogen-Rich Heterocycles.
Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Computational Method
Triazine Derivative irjweb.com-6.7903-2.30324.4871DFT/B3LYP/6-311++G(d,p)
Amino-tetrazolo-tetrazole researchgate.net-8.54-2.995.55DFT/B3LYP/6-311++G**

DFT calculations are frequently used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are vital for the characterization of newly synthesized compounds. nih.gov Theoretical vibrational frequencies calculated via DFT can be compared with experimental IR spectra to confirm the molecular structure. rug.nl Similarly, the Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govbohrium.com These theoretical spectra serve as a valuable reference, aiding in the assignment of experimental signals and confirming the identity and purity of compounds like this compound and its derivatives. nih.gov

The heat of formation (HOF) is a fundamental thermochemical property that quantifies the energy stored within a molecule and is a primary indicator of its energetic potential. researchgate.net Quantum-chemical methods, particularly DFT, are extensively used to calculate the gas-phase HOF of energetic materials. researchgate.netresearchgate.net This is typically achieved using isodesmic reactions, where the number and type of chemical bonds are conserved on both sides of the reaction equation. researchgate.net This approach minimizes computational errors and yields more reliable HOF values. researchgate.net For 1,2,4,5-tetrazine (B1199680) derivatives, a high positive heat of formation is desirable, as it contributes directly to the energy released upon decomposition. researchgate.netresearchgate.net The amino group in this compound influences the HOF, and computational studies show that the introduction of amino groups can enhance thermal stability. researchgate.net

Table 2: Calculated Heats of Formation (HOF) for Representative Tetrazine-Based Energetic Compounds.
CompoundCalculated HOF (kJ/mol)Computational MethodReference
6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one>600Not Specified nih.gov
3,3′-azobis(6-amino-1,2,4,5-tetrazine)1025.9DFT/B3LYP researchgate.net

Quantum-Chemical Approaches for Energetic Property Prediction

Beyond thermochemistry, quantum-chemical calculations are essential for predicting the performance of energetic materials. researchgate.netresearchgate.net These predictions help to screen potential candidates before undertaking challenging and hazardous synthesis and experimental testing. researchgate.net

Key metrics for an explosive's performance are its detonation velocity (D) and detonation pressure (P). mdpi.com These properties can be estimated from calculated values of HOF and density (ρ). researchgate.net The Kamlet-Jacobs (K-J) equations are widely used empirical formulas that relate these fundamental properties to detonation performance. mdpi.comresearchgate.net

Detonation Velocity (D, km/s): D = 1.01 * (N * M^0.5 * Q^0.5)^0.5 * (1 + 1.30 * ρ)

Detonation Pressure (P, GPa): P = 1.558 * ρ^2 * N * M^0.5 * Q^0.5

Here, N is the moles of detonation gases per gram of explosive, M is the average molecular weight of the gases, and Q is the heat of detonation. researchgate.net DFT calculations provide the necessary inputs (HOF and optimized molecular geometry for density estimation) for these equations. researchgate.net For many tetrazine derivatives, predicted detonation velocities are in the range of 8-9 km/s, with pressures often exceeding 30 GPa, which is superior to some common explosives like TNT. researchgate.netrsc.org The introduction of an amino group is generally considered when balancing performance with sensitivity. researchgate.net

Table 3: Predicted Detonation Performance of Selected Tetrazine-Based Compounds.
CompoundCalculated Density (g/cm³)Predicted Detonation Velocity (km/s)Predicted Detonation Pressure (GPa)Reference
3-amino-6-nitro-1,2,4,5-tetrazine1.828230 (m/s)Not Specified researchgate.net
Hydrazinium salt of a tetrazolyl-triazineNot Specified8061 (m/s)24.8 rsc.orgrsc.org
6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-oneNot Specified7757 (m/s)25.7 nih.gov

Thermal stability is a critical safety parameter for any energetic material. researchgate.net Computational methods can provide insights into thermal stability by calculating bond dissociation energies (BDE). researchgate.net The weakest bond in the molecule is often indicative of the initial step in the thermal decomposition pathway. researchgate.net For tetrazine derivatives, the initial decomposition step is typically governed by the substituents rather than the stable tetrazine ring itself. researchgate.net Theoretical studies have shown that the attachment of an amino (—NH₂) group to the tetrazine ring is favorable for enhancing its thermal stability. researchgate.netresearchgate.net The calculated BDEs can be correlated with experimentally determined decomposition temperatures (Td), often measured by techniques like differential scanning calorimetry (DSC). nih.govresearchgate.net For many amino-substituted tetrazines, decomposition temperatures are found to be relatively high, indicating good thermal stability. mdpi.comresearchgate.net

Compound Index

Table 4: List of Compounds Mentioned in the Article.
Compound Name
This compound
3-amino-6-nitro-1,2,4,5-tetrazine
6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-one
3,3′-azobis(6-amino-1,2,4,5-tetrazine)
Trinitrotoluene (TNT)

Correlation of Structure with Insensitivity to Mechanical Stimuli

Computational studies have established a strong correlation between the molecular and crystal structure of 1,2,4,5-tetrazine derivatives and their reduced sensitivity to mechanical stimuli such as impact and friction. For energetic materials derived from the tris(1,2,4,5-tetrazin-3-yl)amine backbone, a combination of high nitrogen content and structural stability contributes to their insensitivity. researchgate.netresearchgate.net Theoretical investigations into fused-ring systems, such as researchgate.netnsf.govacs.orgtriazolo[4,3-b] researchgate.netnsf.govacs.orgmdpi.comtetrazine, which shares structural motifs with aminotetrazines, reveal that their superior insensitivity is linked to their planar structure. researchgate.net

This planarity facilitates extensive π-electron delocalization across the conjugated framework and promotes strong intermolecular π-π stacking interactions within the crystal lattice. researchgate.net These structural characteristics are believed to dissipate energy from mechanical stimuli, thereby reducing the likelihood of initiating a detonation. researchgate.net Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, has been employed to understand the relationship between molecular structure and stability/sensitivity in derivatives of 3,6-diamino-1,2,4,5-tetrazine. nih.gov These analyses, along with calculations of bond dissociation energy (BDE), suggest that the robust network of intermolecular contacts and strong covalent bonds within the molecule are key to its stability. nih.gov Compounds based on the 3,6-bis(3-aminofurazan-4-ylamino)-1,2,4,5-tetrazine framework, for instance, exhibit some of the lowest sensitivities and best stabilities among related energetic materials, a finding supported by both calculations and experiments. nih.gov

Compound/SystemKey Structural FeatureCorrelation with Insensitivity
tris(1,2,4,5-tetrazin-3-yl)amineHigh nitrogen content, stable frameworkLess sensitivity to accidental impact and friction reported. researchgate.netresearchgate.net
Fused researchgate.netnsf.govacs.orgtriazolo[4,3-b] researchgate.netnsf.govacs.orgmdpi.comtetrazine ringCoplanar structureFacilitates π-electron delocalization and intermolecular π-π stacking, which enhances thermal stability and reduces mechanical sensitivity. researchgate.net
3,6-diamino-1,2,4,5-tetrazine derivativesStrong intermolecular interactionsHirshfeld surface calculations show these interactions are key to stability and lower sensitivity. nih.gov

Mechanistic Studies through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms of 1,2,4,5-tetrazines. The most widely studied reaction is the inverse electron demand Diels-Alder (iEDDA) cycloaddition. nih.gov For reactions between 1,2,4,5-tetrazines and alkenes, calculations generally show the reaction proceeds via a [4+2] cycloaddition across the C3 and C6 positions of the tetrazine ring, followed by the elimination of dinitrogen (N₂) to form a dihydropyridazine (B8628806), which then aromatizes to a pyridazine. nsf.govnih.gov This pathway can be either a concerted or a stepwise process involving a zwitterionic intermediate, depending on the substituents and solvent. nsf.gov

However, computational studies have revealed that alternative pathways can dominate under specific conditions. For example, the reaction of 1,2,4,5-tetrazines with enamines in the presence of hexafluoroisopropanol (HFIP) as a solvent does not follow the conventional C3/C6 Diels-Alder pathway. nsf.govnih.gov Instead, DFT calculations have detailed a novel mechanism involving a formal [4+2] cycloaddition across the N1 and N4 atoms of the tetrazine. nsf.govnih.govablesci.com This pathway is not a true pericyclic reaction but rather a stepwise process initiated by C-N bond formation, followed by deprotonation and a 3,3-sigmatropic rearrangement. nsf.govnih.gov The crucial role of the HFIP solvent molecule in stabilizing the transition states for this pathway over the traditional Diels-Alder route has been highlighted by these computational models. nsf.govnih.gov

In contrast, studies on the reaction of isomeric 1,2,3-triazines and 1,2,3,5-tetrazines with amidines have computationally ruled out the expected Diels-Alder mechanism. acs.orgnih.gov The favored pathway was determined to be a stepwise addition/N₂ elimination/cyclization sequence, where the rate-limiting step is the initial nucleophilic attack of the amidine on a carbon atom of the azine ring. acs.orgnih.govescholarship.org This demonstrates the power of computational chemistry to differentiate between plausible reaction mechanisms that may be difficult to distinguish experimentally.

Theoretical calculations provide deep insights into the energetics of reaction pathways by determining the kinetic and thermodynamic parameters of transition states and intermediates. In the stepwise Diels-Alder reaction of a 1,2,4,5-tetrazine with an enamine in methanol, DFT calculations have quantified the free energy barrier for the initial C-C bond formation to form a zwitterionic intermediate. nsf.gov

For a model reaction, the free energy of activation for the first transition state was calculated to be 21.8 kcal/mol, leading to a shallow zwitterionic intermediate that is 18.4 kcal/mol higher in energy than the reactants. nsf.gov The subsequent ring-closing step to form the second C-C bond has a very low barrier of only 0.6 kcal/mol, indicating the first step is rate-determining. nsf.gov The final retro-Diels-Alder elimination of N₂ is a highly exergonic step with an activation barrier of 6.7 kcal/mol. nsf.gov

Computational studies on the decomposition of high-energy materials, such as derivatives of researchgate.netnsf.govacs.orgtriazolo[4,3-b] researchgate.netnsf.govacs.orgmdpi.comtetrazine, have also been performed to understand their thermal stability. mdpi.com These studies determine the activation energies for the limiting stages of decomposition, providing crucial data for assessing the thermal safety and performance of these materials. mdpi.com For example, the activation energy for the decomposition of 3-amino-6-hydrazino researchgate.netnsf.govacs.orgtriazolo[4,3-b] researchgate.netnsf.govacs.orgmdpi.comtetrazine (TTGA) was calculated to be 212.2 kJ/mol. mdpi.com While focused on decomposition, these studies underscore the ability of computational methods to probe the kinetic and thermodynamic stability of tetrazine-containing systems.

Reaction / ProcessIntermediate / Transition StateCalculated Energy Value (kcal/mol)Method
Tetrazine + Enamine (Stepwise Diels-Alder)First Transition State (C-C bond formation)21.8 (Free Energy Barrier)DFT
Tetrazine + Enamine (Stepwise Diels-Alder)Zwitterionic Intermediate18.4 (Relative Free Energy)DFT
Tetrazine + Enamine (Stepwise Diels-Alder)Second Transition State (Ring closure)0.6 (Free Energy Barrier)DFT
Tetrazine + Enamine (Stepwise Diels-Alder)N₂ Extrusion Transition State6.7 (Free Energy Barrier)DFT

Aromaticity Analysis and Electron Localization Studies

The electronic structure of the 1,2,4,5-tetrazine ring is a key determinant of its reactivity and properties. Quantum chemical calculations, using methods like MNDO and ab initio, have described the 1,2,4,5-tetrazine ring as a nonpolar, highly aromatic system, comparable to benzene. osi.lv X-ray structural analysis confirms the aromatic nature through the observation of a planar structure with delocalized C-N and N-N bond lengths that are intermediate between single and double bonds. mdpi.com For example, in the parent 1,2,4,5-tetrazine, the C-N and N-N bond lengths are 1.334 Å and 1.321 Å, respectively. mdpi.com

A defining feature of the 1,2,4,5-tetrazine system is its unique electronic configuration. It is highly electron-deficient due to the presence of four electronegative nitrogen atoms. researchgate.net This leads to a very low-lying lowest unoccupied molecular orbital (LUMO), which is a π* orbital localized on the nitrogen atoms. researchgate.net This low-lying LUMO is responsible for the characteristic reactivity of tetrazines in inverse electron demand Diels-Alder reactions and also gives rise to their distinct electronic properties, such as intense low-energy charge transfer absorptions in their coordination complexes. researchgate.net The highest occupied molecular orbital (HOMO) is typically of n-type character, resulting from the lone-pair orbitals of the nitrogen atoms. cdnsciencepub.com The n-π* electronic transition between the HOMO and LUMO is responsible for the characteristic color and, in some derivatives, fluorescence. mdpi.comcdnsciencepub.com The relative energy levels of the n-type and π-type orbitals can be tuned by the substituents at the 3- and 6-positions, allowing for the modulation of the molecule's optoelectronic properties. cdnsciencepub.com


Advanced Research Applications of 1,2,4,5 Tetrazin 3 Amine

Bioorthogonal Chemistry and Bioconjugation Technologies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The inverse electron demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained alkenes or alkynes is a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates and high specificity. 1,2,4,5-Tetrazin-3-amine and its derivatives are key players in this field, enabling the precise labeling and tracking of biomolecules in their native environments.

Methodologies for Live-Cell and Biomolecule Labeling

The amino group on this compound serves as a versatile handle for attaching the tetrazine moiety to various biomolecules of interest, such as proteins and peptides. This enables researchers to track these molecules in real-time within living cells. For instance, a novel amino acid derivative, 3-(4-(1,2,4,5-tetrazin-3-yl)phenyl)-2-aminopropanoic acid, has been synthesized and utilized for cancer cell labeling. researchgate.netresearchgate.net This compound demonstrates good water solubility and stability in biological media, making it suitable for experiments under physiological conditions. researchgate.netresearchgate.net In one application, this tetrazine-containing amino acid was used to label A549 lung cancer cells by targeting the epidermal growth factor receptor (EGFR) with a monoclonal antibody, cetuximab, that was modified with a strained alkene. researchgate.net

The general strategy involves a two-step process: first, a biomolecule is tagged with a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO) derivative. Then, a tetrazine-amine derivative, often carrying a fluorescent probe, is introduced. The rapid and specific IEDDA "click" reaction between the tetrazine and the TCO results in the selective labeling of the target biomolecule. scribd.com This methodology has been successfully used to label proteins in live eukaryotic cells with high efficiency. icm.edu.pl The fast reaction kinetics allow for labeling at low concentrations, minimizing potential cellular toxicity. icm.edu.pl

Strategies for Pre-Targeted Imaging (e.g., PET)

Pre-targeted imaging is a powerful strategy in nuclear medicine that separates the targeting of a disease site from the delivery of the imaging agent. This approach is particularly beneficial for radioimmunotherapy and positron emission tomography (PET) imaging, as it can improve target-to-background ratios and reduce the radiation dose to non-target tissues. rsc.orgbohrium.comtandfonline.com The tetrazine ligation plays a crucial role in this methodology.

The process typically involves two steps. First, a targeting molecule, such as a monoclonal antibody modified with a strained alkene (e.g., TCO), is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from the bloodstream. rsc.orgbohrium.com In the second step, a much smaller, radiolabeled tetrazine molecule is injected. This radiolabeled tetrazine rapidly circulates throughout the body and undergoes a bioorthogonal click reaction with the TCO-modified antibody at the target site. rsc.orgtandfonline.com The unreacted radiolabeled tetrazine is quickly cleared from the body, leading to a high-contrast image of the target.

Derivatives of this compound are well-suited for this application. For example, N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine has been evaluated for brain pre-targeted imaging. researchgate.netscilit.com The amino group provides a convenient point for attaching radiolabels or modifying the pharmacokinetic properties of the imaging agent. The development of various radiolabeled tetrazines, including those labeled with 18F and 64Cu, has expanded the toolkit for pre-targeted PET imaging of a variety of diseases, including cancer. rsc.orgtandfonline.commdpi.com

Development of "Click-to-Release" Prodrug Systems

The "click-to-release" strategy is an innovative approach in drug delivery that utilizes bioorthogonal reactions to activate a prodrug at a specific location in the body, thereby minimizing off-target toxicity. nih.govbohrium.com This system relies on a linker that is cleaved upon a specific chemical reaction, releasing the active drug. The IEDDA reaction involving tetrazines is an ideal trigger for such systems due to its high efficiency and biocompatibility. nih.govsciengine.com

In a typical "click-to-release" system based on tetrazine chemistry, an active drug is "caged" with a moiety that is linked via a carbamate (B1207046) to a strained alkene like TCO. nih.govsciengine.com This prodrug remains inactive until it encounters a tetrazine. The ensuing IEDDA reaction and subsequent electronic rearrangement lead to the cleavage of the carbamate linker and the release of the active drug. nih.govsciengine.com While much of the foundational work has focused on the TCO-caged prodrug and a tetrazine trigger, the versatility of the reaction allows for the design of systems where the drug is attached to the tetrazine component. The amino group of this compound provides a logical point of attachment for a drug, creating a tetrazine-based prodrug that can be activated by a targeted TCO. This approach has been explored for the controlled activation of immune cells and the tumor-targeted unmasking of an IL12 prodrug. bohrium.com

Energetic Materials Science

The high nitrogen content and positive enthalpy of formation of the 1,2,4,5-tetrazine (B1199680) ring make it an attractive scaffold for the development of high-energy density materials (HEDMs). mdpi.comnih.gov this compound serves as a crucial precursor in the synthesis of a new generation of energetic compounds that aim to provide a superior balance of performance and safety compared to traditional explosives.

Design and Synthesis of High Nitrogen Content Energetic Compounds

A primary goal in the field of energetic materials is to synthesize compounds with a high nitrogen content, as the formation of dinitrogen gas (N₂) upon decomposition is a highly exothermic process that releases a significant amount of energy. This compound is an excellent starting material for creating such compounds. scilit.com

Researchers have synthesized a variety of high-nitrogen energetic materials by derivatizing this compound. For example, the substitution of the pyrazolyl group in 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine with various N-nucleophiles, a reaction pathway accessible from amino-tetrazines, has led to the creation of compounds like N-(1,2,4,5-tetrazin-3-yl)-1,2,4,5-tetrazin-3-amine and tritetrazinylamine. scilit.com A computational study has also explored the potential of tris(1,2,4,5-tetrazin-3-yl)amine as a backbone for designing new energetic materials. tandfonline.com By introducing explosophoric groups such as -NO₂, -NHNO₂, and -N₃ onto this framework, compounds with very high calculated detonation velocities and pressures, in some cases exceeding those of RDX, have been designed. tandfonline.com

The synthesis of energetic salts is another effective strategy for enhancing the performance of tetrazine-based materials. By reacting amino-tetrazine derivatives with strong acids, energetic salts can be formed that often exhibit improved thermal stability and density. For instance, energetic salts of 3,6-dinitramino-1,2,4,5-tetrazine have been synthesized and characterized, demonstrating the potential of amino-tetrazine cores in creating powerful and stable energetic materials. bohrium.comresearchgate.net

Studies on the Balance of Energy and Mechanical Stability

A critical challenge in the development of energetic materials is achieving a balance between high energy output and low sensitivity to accidental detonation from stimuli such as impact and friction. sciengine.com The rigid, aromatic structure of the 1,2,4,5-tetrazine ring contributes to the thermal stability of compounds derived from it. researchgate.net The introduction of amino groups can further enhance stability through the formation of intermolecular hydrogen bonds.

Studies on asymmetrically substituted tetrazines and their energetic salts have shown that it is possible to achieve high detonation performance while maintaining insensitivity to mechanical stimuli. sciengine.com For example, some energetic salts of asymmetrically substituted tetrazines exhibit higher detonation velocities than TNT while being insensitive to impact. sciengine.com The presence of strong and extensive hydrogen bonding networks in the crystal structures of these compounds is believed to contribute to their low mechanical sensitivity. sciengine.com

Advanced Materials for Optoelectronics and Photonics

Derivatives of 1,2,4,5-tetrazine are the focus of extensive research for their potential use in electronic devices, luminescent elements, and photoelectric conversion systems. rsc.org The vibrant color of most 1,2,4,5-tetrazine compounds, typically in shades of red and violet, is a result of weak n→π* electronic transitions in the visible spectrum. mdpi.comresearchgate.net These transitions, along with π→π* transitions, are also responsible for the notable photoluminescent and fluorescent properties observed in certain derivatives, making them attractive for optoelectronic applications. mdpi.comresearchgate.net

Development of Luminescent Materials and Fluorogenic Probes

The 1,2,4,5-tetrazine core is a powerful fluorescence quencher, a property that has been ingeniously exploited in the design of fluorogenic probes. researchgate.net These probes remain non-fluorescent until the tetrazine moiety reacts, typically through a bioorthogonal cycloaddition, which restores the fluorescence of an appended dye. This "turn-on" mechanism is highly advantageous for high-contrast imaging in biological systems.

Research into conjugatable tetrazines has led to the synthesis and characterization of various derivatives, including those with amine functionalities. A notable example is (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (B1456725), which has been developed for bioorthogonal labeling applications. nih.govmedchemexpress.comscientificlabs.co.ukcelluars.com The amine group serves as a versatile handle for attachment to other molecules. The electronic properties of substituents significantly impact the performance of these probes; electron-donating groups, such as amines, can influence the reactivity and photophysical characteristics of the tetrazine ring. nih.gov

Beyond quenching, some tetrazine derivatives have been engineered to be intrinsically fluorescent. Spectroscopic studies have shown that tetrazine ethers, for instance, exhibit inherent fluorescence that is lost upon reaction. nih.govrsc.org This inverse fluorescence response provides another mechanism for probe design. The principles guiding the development of these materials are based on understanding the photophysical pathways, such as energy transfer and photoinduced electron transfer, that govern the quenching and emission properties. researchgate.net

Below is a table summarizing key characteristics of an amine-functionalized tetrazine derivative used in research.

Compound NameFormulaMolecular WeightPurityApplication
(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamineC10H11N5201.2395%Novel building block for research

This data is based on commercially available research chemicals and serves as an example of characterized amine-containing tetrazines. achemblock.com

Applications in Organic Light-Emitting Diodes (OLEDs) and Photoelectric Conversion

The unique electronic properties of the 1,2,4,5-tetrazine scaffold have drawn attention to its potential use in organic electronics. Due to their low-lying n→π* electronic transitions, tetrazine derivatives are considered for applications in the fabrication of organic light-emitting diodes (OLEDs) and other photoelectric conversion elements. rsc.orgresearchgate.net The electron-deficient nature of the tetrazine ring makes it an excellent electron acceptor, a crucial characteristic for materials used in the electron transport layers of OLEDs. While specific research focusing solely on the incorporation of this compound into OLEDs is still an emerging area, the broader class of nitrogen-rich heterocyclic compounds is actively being investigated for these applications. The amine functionality can be used to tune the electronic energy levels (HOMO/LUMO) of the molecule to better match the requirements of device architecture for efficient charge injection and transport.

Coordination Chemistry and Metal Complexation

The field of coordination chemistry has found 1,2,4,5-tetrazine and its derivatives to be highly versatile ligands. The presence of four nitrogen atoms in the heterocyclic ring, combined with its electron-acceptor character, makes it an excellent building block for constructing metal-organic frameworks and novel coordination complexes. mdpi.com

Design of this compound as Ligands for Transition Metals

The design of 1,2,4,5-tetrazine-based ligands often involves functionalization at the 3 and 6 positions to create specific binding sites for metal ions. The amine group in this compound can serve multiple roles in ligand design. It can act as a coordinating donor atom itself, leading to the formation of chelate complexes, or it can function as a point of attachment for larger, more complex chelating groups.

Electron and Charge Transfer Phenomena in Tetrazine-Metal Complexes

A defining feature of tetrazine-metal complexes is the prevalence of electron and charge transfer phenomena. science.gov The tetrazine ring possesses a very low-lying π* lowest unoccupied molecular orbital (LUMO), which is responsible for intense, low-energy charge transfer absorptions. libretexts.org These transitions can be categorized as either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). libretexts.orglibretexts.org

In complexes with this compound as a ligand, the presence of the electron-donating amine group coupled with the electron-deficient tetrazine ring makes LMCT transitions particularly relevant. In an LMCT process, an electron is excited from an orbital that is primarily ligand-based to one that is primarily metal-based. libretexts.org These charge-transfer events are fundamental to the application of transition metal complexes in photocatalysis and as photosensitizers. science.govlibretexts.org Furthermore, the ability of the tetrazine ligand to be easily reduced to a stable radical anion can lead to enhanced magnetic coupling between metal centers bridged by the tetrazine, a property of interest in the design of molecular magnets. mdpi.com

Utilization as Bridging Ligands in Supramolecular Architectures

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. In this context, this compound and its derivatives are recognized for their potential to act as bridging ligands, connecting metal centers to form extended structures such as coordination polymers and metal-organic frameworks (MOFs). researchgate.net The tetrazine ring, with its four nitrogen atoms, offers multiple coordination sites, while the amino group can participate in hydrogen bonding, further directing the self-assembly of these architectures.

The ability of substituted 1,2,4,5-tetrazines to bridge metal centers has been well-documented. rsc.org These nitrogen-rich heterocycles can coordinate to metal ions in various ways, leading to the formation of structurally diverse supramolecular assemblies. The planar nature of the tetrazine ring can also facilitate π-π stacking interactions, which contribute to the stability and dimensionality of the resulting framework.

A concrete example of a substituted 3-aminotetrazine derivative forming a defined solid-state structure is this compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-. The crystal structure of this compound has been determined, providing insight into the packing and intermolecular interactions that govern its supramolecular assembly.

Crystallographic Data for this compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-
ParameterValue
Chemical FormulaC₇H₉N₇
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.85 Å, b = 10.45 Å, c = 10.12 Å α = 90°, β = 109.8°, γ = 90°

While detailed crystallographic studies on supramolecular structures with the parent this compound as the sole bridging ligand are emerging, the established coordination chemistry of related aminotriazoles and substituted tetrazines strongly supports its potential in this area. The interplay of coordination bonds and hydrogen bonding involving the amino group is expected to be a key factor in the rational design of novel functional materials with tailored properties.

Applications in Complex Organic Synthesis as Versatile Building Blocks

The reactivity of the 1,2,4,5-tetrazine ring, coupled with the synthetic handle provided by the amino group, makes this compound a versatile building block for the synthesis of a wide array of complex organic molecules. Its applications span from bioconjugation to the creation of energetic materials and novel heterocyclic systems.

A prominent application of aminotetrazines is in the inverse electron demand Diels-Alder (iEDDA) reaction. nih.govmedchemexpress.com This bioorthogonal "click" chemistry reaction is exceptionally fast and selective, allowing for the covalent labeling of biomolecules in complex biological environments. The amino group on the tetrazine can be functionalized to attach it to various substrates for these applications.

Furthermore, this compound serves as a precursor for the synthesis of high-nitrogen energetic materials. researchgate.netmdpi.com The high nitrogen content of the tetrazine ring contributes to a large positive heat of formation, a key characteristic of energetic compounds. The amino group can be converted into other nitrogen-rich functionalities to further enhance the energetic properties of the resulting molecules. For instance, tris(1,2,4,5-tetrazin-3-yl)amine is considered an effective building block for designing energetic materials due to its high decomposition temperature and low sensitivity to impact and friction. researchgate.net

The versatility of the tetrazine core is also demonstrated in its ability to undergo novel cycloaddition reactions. Under specific conditions, such as the use of hexafluoroisopropanol (HFIP) as a solvent, 1,2,4,5-tetrazines can react with enamines in an unprecedented formal [4+2] cycloaddition across two nitrogen atoms (N1/N4), leading to the formation of 1,2,4-triazine (B1199460) derivatives. nih.gov This reactivity opens up new avenues for the synthesis of diverse heterocyclic scaffolds.

Moreover, this compound derivatives are valuable precursors for the synthesis of fused heterocyclic systems. For example, the thermal cyclization of N-(1H-tetrazol-5-yl)-1,2,4,5-tetrazin-3-amine, which can be synthesized from an amino-tetrazine precursor, leads to the formation of a fused researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govmedchemexpress.comnih.govtetrazine system. researchgate.net This strategy allows for the construction of complex, polycyclic nitrogen-rich compounds.

The following table summarizes some of the key reactions showcasing the versatility of this compound and its derivatives as building blocks in organic synthesis.

Applications of this compound Derivatives in Organic Synthesis
Reaction TypeReactant(s)Product TypeSignificance
Inverse Electron Demand Diels-Alder (iEDDA)Amino-functionalized tetrazine, strained alkene/alkyneBioconjugatesBioorthogonal labeling of biomolecules nih.govmedchemexpress.com
Synthesis of Energetic MaterialsDerivatization of the amino groupHigh-nitrogen compoundsDevelopment of advanced energetic materials researchgate.net
Formal [4+2] N1/N4 Cycloaddition1,2,4,5-Tetrazine, enamine (in HFIP)1,2,4-Triazine derivativesNovel route to substituted 1,2,4-triazines nih.gov
Synthesis of Fused HeterocyclesN-(1H-tetrazol-5-yl)-1,2,4,5-tetrazin-3-amine researchgate.netnih.govnih.govtriazolo[4,3-b] researchgate.netnih.govmedchemexpress.comnih.govtetrazineAccess to complex polycyclic nitrogen-rich systems researchgate.net

Q & A

What are the primary synthetic routes for preparing 1,2,4,5-tetrazin-3-amine derivatives, and how do reaction conditions influence yield and purity?

Two main methodologies are employed:

  • Oxidative cyclization of formazans : Formazans (e.g., II in ) are cyclized using bromine to yield 3-bromo-tetrazines, which are subsequently aminated. This method requires precise stoichiometric control to minimize side reactions like over-bromination.
  • Thiobenzoylation and oxidation : Hydrazinecarbohydrazonothioic acid methyl ester reacts with thiobenzoylated acids (e.g., V in ) to form intermediates, which are oxidized with bromine in acetic acid. This route avoids halogenated intermediates but demands rigorous pH control during oxidation.
    Yield optimization hinges on solvent choice (e.g., acetic acid for oxidation stability) and temperature modulation (20–40°C to prevent decomposition) .

How are this compound derivatives characterized structurally and functionally?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm regioselectivity of substituents (e.g., aromatic protons in H-Tz-COOH at δ 7.4–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for H-Tz-NHS at m/z 327.1) and detects impurities from incomplete amination .
  • HPLC : Purity (>95%) is verified via reverse-phase chromatography, critical for bioorthogonal applications where trace impurities hinder reactivity .

What computational approaches are used to predict the stability and electronic properties of this compound derivatives?

Density Functional Theory (DFT) evaluates:

  • Aromaticity and resonance stabilization : Tetrazine rings exhibit antiaromaticity, reducing thermal stability but enhancing reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions .
  • Energetic potential : Tris(tetrazin-3-yl)amine derivatives are assessed for detonation velocity (VD: 8.9 km/s) and sensitivity (IS: 10 J), guided by bond dissociation energies and electrostatic potential maps .

How can this compound be optimized for bioorthogonal labeling in live-cell imaging?

  • Reactivity tuning : Electron-deficient tetrazines (e.g., H-Tz-Bz-NH3_3Cl) accelerate IEDDA kinetics with trans-cyclooctene (TCO), achieving second-order rate constants (k2k_2) >103^3 M1^{-1}s1^{-1} .
  • Solubility engineering : PEGylation or hydrochloride salt formation (e.g., [4-(tetrazin-3-yl)phenyl]methanamine HCl) enhances aqueous compatibility for in vivo applications .

What strategies improve the pharmacokinetic profile of tetrazine-based radiotracers for brain imaging?

  • Lipophilicity reduction : Fluorination at the 3-position (e.g., N-(3-[18^{18}F]fluoro-5-tetrazinyl)benzylpropan-1-amine) lowers logP, improving blood-brain barrier clearance and image contrast (target-to-background ratio: 5.7 vs. 3.2 for non-fluorinated analogs) .
  • Metabolic stability : Methylthio substituents at C6 reduce hepatic glucuronidation, extending half-life in vivo .

How does pH influence the stability of this compound derivatives in biological systems?

  • Acidic conditions (pH <5) : Protonation at N2 increases ring strain, accelerating hydrolysis. Stability assays in simulated gastric fluid (pH 1.2) show <50% degradation over 24 hours .
  • Neutral/basic conditions (pH 7–9) : Deprotonation enhances IEDDA reactivity but risks dimerization. Buffers like HEPES (pH 7.4) with 1 mM EDTA mitigate metal-catalyzed degradation .

What structural modifications enhance the antimalarial activity of this compound derivatives?

  • Electron-withdrawing substituents : Para-nitro groups on the phenyl ring (e.g., 6-(4-NO2_2-Ph)-tetrazin-3-amine) increase IC50_{50} against Plasmodium falciparum (0.8 µM vs. 12 µM for unsubstituted analogs) by enhancing membrane permeability .
  • N,N-dialkylation : Ethyl or propyl groups on the amine reduce cytotoxicity (CC50_{50} >100 µM) while maintaining potency .

How can contradictory data on tetrazine pharmacokinetics be resolved?

  • Case study : Shalgunov et al. observed superior brain clearance of N-(3-[18^{18}F]fluoro-5-tetrazinyl)benzylpropan-1-amine compared to [18^{18}F]F-537-Tz, contradicting earlier logP-based predictions . Resolution involved:
    • In vivo metabolite profiling : LC-MS identified polar glucuronide conjugates in F-537-Tz, explaining prolonged retention.
    • Molecular dynamics simulations : Revealed fluorine-induced conformational changes in F-537-Tz, altering efflux transporter binding .

What solvent systems are optimal for purifying this compound derivatives?

  • Crystallization : DCM/hexane (1:3 v/v) yields >90% pure H-Tz-COOH via slow evaporation, avoiding decomposition .
  • Flash chromatography : Silica gel with EtOAc/MeOH (9:1) separates regioisomers (Rf_f: 0.3 vs. 0.5) in dialkylated tetrazines .

What thermal decomposition mechanisms govern this compound derivatives in energetic materials?

  • Exothermic pathways : DSC reveals two decomposition peaks at 180–220°C (ring-opening) and 280–320°C (N2_2 release). Activation energy (EaE_a) calculations (120–150 kJ/mol) suggest radical intermediates .
  • Stabilization strategies : Introducing amino groups (e.g., tris(tetrazin-3-yl)amine) reduces EaE_a by 20%, enhancing combustion efficiency in propellants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.